7-chloro-6-methoxy-1H-indole-2,3-dione
Description
7-Chloro-6-methoxy-1H-indole-2,3-dione is a substituted indole derivative featuring a chlorine atom at position 7, a methoxy group at position 6, and a 2,3-dione functional group.
The molecular formula of 7-chloro-6-methoxy-1H-indole-2,3-dione is C₉H₅ClNO₄, with a molecular weight of 226.59 g/mol. Its structural uniqueness lies in the electron-withdrawing chlorine and methoxy groups, which may influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C9H6ClNO3 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
7-chloro-6-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6ClNO3/c1-14-5-3-2-4-7(6(5)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13) |
InChI Key |
FZVOCQKWNYIRHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=O)N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Chlorine at position 7 (shared with ) may improve metabolic stability and membrane permeability due to its hydrophobic nature. Methoxy at position 6 (vs. position 7 in ) could alter electronic distribution, affecting reactivity in substitution reactions.
7-Chloro-2-methyl-1H-indole is linked to patents in pharmaceutical research , highlighting the therapeutic relevance of chloro-substituted indoles.
Synthetic Pathways :
- The synthesis of 2-(7-methoxy-1H-indol-3-yl)-2-oxoacetic acid involves oxalyl chloride reacting with 7-methoxyindole, a method that could be adapted to introduce the dione group in the target compound.
- Safety data for 7-chloro-3-methyl-1H-indole-2-carboxylic acid underscores the importance of handling halogenated indoles with appropriate precautions.
Research Findings and Implications
Structural and Electronic Comparisons
- Electron-Withdrawing Effects : The chlorine and methoxy groups in 7-chloro-6-methoxy-1H-indole-2,3-dione create an electron-deficient aromatic ring, which may favor nucleophilic aromatic substitution reactions. This contrasts with 7-chloro-2-methyl-1H-indole , where the methyl group is electron-donating.
- Solubility: The dione group improves water solubility compared to non-polar analogs like 7-chloro-2-methyl-1H-indole (LogP = 3.71) .
Q & A
Q. What are the key synthetic pathways for 7-chloro-6-methoxy-1H-indole-2,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and methoxylation of an indole-2,3-dione scaffold. For example:
- Halogenation : Chlorine introduction at the 7th position can be achieved via electrophilic substitution using reagents like sulfuryl chloride (SOCl) in anhydrous conditions .
- Methoxylation : Methoxy groups are often introduced using methylating agents (e.g., dimethyl sulfate) or via Ullmann coupling with copper catalysts under reflux .
- Yield Optimization : Key variables include temperature (50–80°C for methoxylation), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (e.g., 5–10 mol% CuI). Pilot studies should test these parameters systematically.
Q. Which spectroscopic techniques are most reliable for characterizing 7-chloro-6-methoxy-1H-indole-2,3-dione?
- Methodological Answer :
- H/C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, carbonyl carbons at δ 170–180 ppm).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1750 cm) and C-Cl bonds (~550–600 cm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] at m/z 240.019 for CHClNO) and fragmentation patterns .
Q. How can researchers assess the purity of this compound for biological assays?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30). Purity >95% is recommended for reproducible results .
- Melting Point Analysis : Compare observed mp (e.g., 199–201°C for analogous indole-diones) with literature values to detect impurities .
Advanced Research Questions
Q. How do steric and electronic effects of the 7-chloro and 6-methoxy groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The 6-methoxy group may hinder access to the 3-position, reducing Suzuki coupling efficiency. Use bulky ligands (e.g., SPhos) to mitigate this .
- Electronic Effects : The electron-withdrawing chloro group activates the indole ring for nucleophilic substitution but deactivates it for electrophilic reactions. DFT calculations can map charge distribution .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Methodological Answer :
- Assay Standardization : Compare results across consistent cell lines (e.g., HeLa vs. HepG2) and concentrations (IC vs. MIC).
- Metabolite Interference : Test for stability in assay media (e.g., hydrolysis of the dione moiety under physiological pH) .
- Table : Example of conflicting data analysis:
| Study | Activity (IC, μM) | Cell Line | Purity (%) |
|---|---|---|---|
| A | 12.3 ± 1.2 | MCF-7 | 98 |
| B | >50 | MCF-7 | 85 |
| Conclusion: Lower purity in Study B may explain reduced potency. |
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., COX-2 or kinases). The 2,3-dione moiety often chelates metal ions in active sites .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. Br) with inhibitory activity. Hammett constants (σ) predict electronic effects .
Key Recommendations for Researchers
- Prioritize reproducibility by reporting detailed synthetic protocols (catalyst ratios, reaction times).
- Validate biological findings using orthogonal assays (e.g., fluorescence-based and colorimetric methods).
- Cross-reference computational predictions with experimental SAR studies to refine models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
